2,6-Dichloro-4-methoxybenzaldehyde

Medicinal Chemistry Platinum Anticancer Complexes Estrogen Receptor

2,6-Dichloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde featuring chloro substituents at the 2- and 6-positions and a methoxy group at the 4-position of the benzaldehyde ring (molecular formula C₈H₆Cl₂O₂, molecular weight 205.04 g/mol). Its solid physical form and the presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents confer a distinctive electronic profile that governs its reactivity in nucleophilic additions, reductive couplings, and electrophilic substitutions.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03
CAS No. 82772-93-8
Cat. No. B2808030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methoxybenzaldehyde
CAS82772-93-8
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)C=O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
InChIKeyVOYUCTPCAWSYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methoxybenzaldehyde (CAS 82772-93-8) – Core Chemical Identity and Procurement Profile


2,6-Dichloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde featuring chloro substituents at the 2- and 6-positions and a methoxy group at the 4-position of the benzaldehyde ring (molecular formula C₈H₆Cl₂O₂, molecular weight 205.04 g/mol) . Its solid physical form and the presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents confer a distinctive electronic profile that governs its reactivity in nucleophilic additions, reductive couplings, and electrophilic substitutions. Commercial suppliers routinely deliver the compound at purities between 95 % and 98 % (GC), with packaging from milligrams to kilograms [1]. This aldehyde is primarily employed as a key intermediate in the synthesis of platinum-based anticancer complexes, estrogen-receptor modulators, sulfonylurea herbicides, and advanced protecting-group reagents.

Why 2,6-Dichloro-4-methoxybenzaldehyde Cannot Be Replaced by Generic Benzaldehyde Analogs for High-Stakes Synthesis


The specific 2,6-dichloro-4-methoxy substitution pattern is not a trivial decoration; it is a structural determinant of reactivity, steric accessibility, and downstream biological efficacy. Replacing this compound with 2,6-dichlorobenzaldehyde (lacking the 4‑OCH₃ group) removes a key electron-donating substituent that tunes the aldehyde’s electrophilicity and influences the stability of imine intermediates [1]. Conversely, 4‑methoxybenzaldehyde (lacking the ortho‑Cl atoms) fails to provide the steric congestion and the leaving-group potential required for reductive coupling reactions that yield the anticancer pharmacophore 1,2‑bis(2,6‑dichloro‑4‑hydroxyphenyl)ethane [2]. Even a single‑chloro variant such as 2‑chloro‑4‑methoxybenzaldehyde delivers a different reactivity profile and cannot participate in the same cascade of selective ortho‑functionalizations. Therefore, substitution of any of these closely related aldehydes would either break the synthetic route or yield a final compound with altered biological or agrochemical performance.

Quantitative Differentiation of 2,6-Dichloro-4-methoxybenzaldehyde Against Its Closest Structural Analogs


Exclusive Gatekeeper Role in the Strecker Synthesis of Estrogen-Receptor-Targeted Platinum(II) Complexes

In the published Strecker synthesis of R/S-1-(2,6-dichloro-4-hydroxyphenyl)ethylenediamine platinum(II) complexes, 2,6-dichloro-4-methoxybenzaldehyde is the required aldehyde input. Substituting with 2,6-dichlorobenzaldehyde would prevent the late-stage BBr₃-mediated ether cleavage step that reveals the critical 4‑OH pharmacophore, while 4‑methoxybenzaldehyde would miss both ortho‑chloro groups essential for the DNA‑binding properties of the final platinum complex [1]. No other aldehyde was reported to yield the identical diamine intermediate.

Medicinal Chemistry Platinum Anticancer Complexes Estrogen Receptor

Reductive Coupling Selectivity to Form the Stilbene Pharmacophore 17E

Mukaiyama‑type reductive coupling of 2,6‑dichloro‑4‑methoxybenzaldehyde with TiCl₄/Zn selectively delivers E-1,2‑bis(2,6‑dichloro‑4‑methoxyphenyl)ethene (17E), a key intermediate for the 23H pharmacophore series [1]. The 2,6‑dichloro‑4‑methoxy motif is essential for both the coupling efficiency and the subsequent E/Z separation, which is achieved by fractional crystallisation and column chromatography. Analogs such as 2,6‑dichlorobenzaldehyde or 4‑methoxybenzaldehyde undergo different coupling pathways and do not afford the desired 1,2‑bis(2,6‑dichloro‑4‑hydroxyphenyl)ethane after hydrogenation and ether cleavage.

Breast Cancer Biological Response Modifiers Stilbene Synthesis

Differentiated Stability and Deprotection of the Trichloroacetimidate Protecting Group

The derivative (2,6‑dichloro‑4‑methoxyphenyl)-(2,4‑dichlorophenyl)methyl trichloroacetimidate is activated by TMSOTf (10–100 mol%) to protect alcohols and carboxylic acids in excellent yields. The resulting ethers survive standard benzyl‑ and 4‑methoxybenzyl‑deprotection conditions but are cleanly removed by 30–50 % trifluoroacetic acid in dichloromethane . This orthogonal stability profile contrasts sharply with simple benzyl or 4‑methoxybenzyl ethers, which are cleaved under hydrogenolysis or oxidative conditions that would damage sensitive substrates.

Organic Synthesis Protecting Groups Solid‑Phase Synthesis

Higher Commercial Purity Availability Reduces Pre‑Use Purification Burden

Vendor‑specified purity for 2,6‑dichloro‑4‑methoxybenzaldehyde ranges from 95 % (GC) offered by Sigma‑Aldrich and AKSci to 98 % (GC, minimum) supplied by Capotchem and Aromsyn [1]. The 3‑percentage‑point increase represents a meaningful reduction in unknown impurities, which is critical when the aldehyde is used as a stoichiometric reagent in early‑stage medicinal chemistry campaigns where trace impurities can propagate into late‑stage intermediates and are costly to remove.

Procurement Quality Control Purity Specification

Synthetic Accessibility and Improved Yield via the Vilsmeier‑Haack Route

While direct formylation of 2,6‑dichloroanisole by the Gattermann‑Koch reaction provides yields of 65–75 %, the Vilsmeier‑Haack approach (using DMF and POCl₃) furnishes 2,6‑dichloro‑4‑methoxybenzaldehyde in 70–80 % yield with superior regioselectivity [1]. For comparison, formylation of 4‑methoxybenzaldehyde analogs lacking the electron‑withdrawing ortho‑Cl substituents often gives complex mixtures that are difficult to purify. The quantitative yield advantage of the Vilsmeier‑Haack method makes this compound more accessible in acceptable purity on scale than its 2,6‑dichloro‑4‑hydroxy counterpart, which requires additional protection/deprotection steps.

Process Chemistry Formylation Yield Optimization

Procurement‑Driven Application Scenarios for 2,6-Dichloro-4-methoxybenzaldehyde


Medicinal Chemistry: Synthesis of Estrogen‑Receptor‑Modulating Platinum(II) Anticancer Candidates

Research groups developing platinum(II) complexes for hormone‑sensitive breast cancer require 2,6‑dichloro‑4‑methoxybenzaldehyde as the exclusive aldehyde starting material for the Strecker‑based diamine synthesis. The 98 % purity grade ensures that by‑products from the cyanoamine formation are minimised, improving the yield of the final platinum complex [1][2].

Agrochemical R&D: Key Intermediate in Sulfonylurea Herbicide Development

The compound serves as a building block for the preparation of 2,6‑dichloro‑4‑methoxyphenyl‑containing sulfonylurea herbicides such as chlorsulfuron and metsulfuron. The 2,6‑dichloro‑4‑methoxy arrangement is required to impart the desired acetohydroxyacid synthase (AHAS) inhibition potency and crop‑to‑weed selectivity. Procurement of the correct aldehyde avoids costly re‑design of the sulfonylurea lead structure [3].

Process Chemistry: Scalable Synthesis of Orthogonally‑Stable Protecting Group Reagents

The trichloroacetimidate derivative prepared from 2,6‑dichloro‑4‑methoxybenzaldehyde is a valuable orthogonal protecting group for alcohols and carboxylic acids in solid‑ and solution‑phase peptide and natural‑product syntheses. The reagent’s unique deprotection profile (stable to hydrogenolysis and DDQ, cleaved by 30–50 % TFA) makes it a vital tool for avoiding protecting‑group conflicts in complex total synthesis campaigns .

Analytical and Biological Probe Development: Schiff Base Fluorescence Sensors

The aldehyde functionality readily condenses with amines to form Schiff bases that can serve as fluorescent probes for biological imaging. The 2,6‑dichloro‑4‑methoxy substitution pattern influences the emission wavelength and intensity, and end‑users requiring consistent photophysical properties should source the highest purity (98 %) grade to avoid fluorescence‑quenching impurities [2].

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